molecular formula C14H8N4O B1607653 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline CAS No. 306935-63-7

8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline

Cat. No.: B1607653
CAS No.: 306935-63-7
M. Wt: 248.24 g/mol
InChI Key: GJJKCCBTWZRCFD-UHFFFAOYSA-N
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Description

8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound that has garnered significant interest due to its potential therapeutic and environmental applications. This compound is a derivative of cinnoline and oxadiazole, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline involves the reaction of 3-nitramino-4-phenylfurazan or its O-methyl derivatives with electrophilic agents. The unsubstituted compound can be synthesized from 3-nitramino-4-phenylfurazan using phosphorus anhydride or oleum. Alternatively, the O-methyl derivative of 3-nitramino-4-phenylfurazan can be used with sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the substituents on the phenyl ring and the overall structure of the molecule .

Comparison with Similar Compounds

Similar Compounds

    Cinnoline: A parent compound with a similar structure but lacking the oxadiazole ring.

    Oxadiazole: Another parent compound that forms the basis for the oxadiazole ring in 8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline.

    Phenylfurazan: A related compound with a furazan ring instead of the oxadiazole ring.

Uniqueness

This compound is unique due to the combination of the cinnoline and oxadiazole rings, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, reactivity, and potential for various applications.

Properties

IUPAC Name

8-phenyl-[1,2,5]oxadiazolo[3,4-f]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4O/c1-2-4-9(5-3-1)13-8-10-11(15-16-13)6-7-12-14(10)18-19-17-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJKCCBTWZRCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3C=CC4=NON=C4C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385524
Record name 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-63-7
Record name 8-phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 3
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 4
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 5
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 6
8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline

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